N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine
Description
N-(6-phenylhexyl)-1,9-dioxaspiro[55]undecan-4-amine is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane skeleton with a 1,9-dioxaspiro ring and an amine group attached to a phenylhexyl chain
Properties
IUPAC Name |
N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2/c1(4-8-19-9-5-3-6-10-19)2-7-14-22-20-11-15-24-21(18-20)12-16-23-17-13-21/h3,5-6,9-10,20,22H,1-2,4,7-8,11-18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVCMEIJIMCMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NCCCCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine typically involves the formation of the spirocyclic core followed by the introduction of the phenylhexylamine moiety. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction can be performed under mild conditions using a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the spirocyclic core or the phenylhexyl chain.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various derivatives of the spirocyclic core, such as substituted amines, oxides, and reduced forms of the compound .
Scientific Research Applications
N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amines and derivatives of spiro[5.5]undecane, such as:
- 1-oxa-9-azaspiro[5.5]undecane
- 1,4,9-triazaspiro[5.5]undecan-2-one
Uniqueness
N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine is unique due to its specific combination of a spirocyclic core with a phenylhexylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
